An In-Depth Technical Guide to Xanthamide 8: Structure, Properties, and Applications
An In-Depth Technical Guide to Xanthamide 8: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthamide 8, a derivative of the xanthene class of fluorescent dyes, presents a unique combination of photostability and pH-independent fluorescence, positioning it as a valuable tool in biological imaging and fluorescence-based assays. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, and a foundational understanding of its mechanism as a fluorescent probe. Detailed tables of its properties, methodologies for its synthesis and application, and diagrams illustrating its chemical logic are presented to facilitate its adoption and use in research settings.
Chemical Structure and Identification
Xanthamide 8 is systematically named 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)-benzoyl]-piperidine-4-carboxylic acid . Its structure is characterized by a xanthene core, which is responsible for its fluorescent properties, modified with a methoxy group and a piperidine-4-carboxylic acid moiety.
Chemical Structure:
Table 1: Chemical Identifiers of Xanthamide 8
| Identifier | Value |
| Chemical Name | 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)-benzoyl]-piperidine-4-carboxylic acid |
| Common Name | Xanthamide 8 |
| CAS Number | 442151-56-6 |
| Molecular Formula | C₂₇H₂₃NO₆ |
| Molecular Weight | 457.48 g/mol |
Physicochemical and Spectral Properties
Xanthamide 8 is a solid at room temperature and is soluble in methanol. A key feature is its enhanced photostability compared to fluorescein, making it more suitable for long-term imaging experiments. Its fluorescence is also notably less sensitive to changes in pH within the physiological range (pH 4-10), which is a significant advantage over many traditional fluorescent dyes.[1]
Table 2: Physicochemical and Spectral Properties of Xanthamide 8
| Property | Value/Description | Reference |
| Appearance | Solid | [1] |
| Solubility | Methanol | [1] |
| Excitation Wavelength | Can be excited at 488 nm; possesses two absorbance maximums | [1] |
| Emission Wavelength | ~515-525 nm (estimated based on fluorescein derivatives) | |
| Fluorescence Intensity | 4-fold less bright than fluorescein | [1] |
| Photostability | Approximately 10 times more photostable than fluorescein | [1] |
| pH Dependence | Relatively pH-independent fluorescence between pH 4 and 10 | [1] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Fluorescence Quantum Yield (Φf) | Data not available | |
| Fluorescence Lifetime (τf) | Data not available |
Mechanism of Action as a Fluorescent Probe
The fluorescence of xanthene dyes like Xanthamide 8 is governed by an equilibrium between a fluorescent, open quinoid form and a non-fluorescent, closed spirocyclic form. The chemical modifications in Xanthamide 8, specifically the methoxy group and the amide linkage, shift this equilibrium towards the fluorescent state and contribute to its photostability and pH independence.
Experimental Protocols
Synthesis of Xanthamide 8
Xanthamide 8 is synthesized from fluorescein. The following is a representative protocol for the synthesis of functionalized xanthene dyes.
Workflow for the Synthesis of Xanthamide 8:
Detailed Methodology (Representative):
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Methylation of Fluorescein:
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Dissolve fluorescein in a suitable aprotic solvent (e.g., DMF or acetone).
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Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.
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Add a methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Work up the reaction by adding water and extracting the product with an organic solvent.
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Purify the methylated intermediate by column chromatography.
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Amide Coupling:
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Dissolve the methylated fluorescein intermediate in a suitable solvent (e.g., DMF or DCM).
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Activate the carboxylic acid group using a coupling agent (e.g., HBTU, HATU, or EDC with HOBt).
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Add piperidine-4-carboxylic acid (or its ester, followed by hydrolysis) and a non-nucleophilic base (e.g., DIPEA).
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Stir the reaction mixture at room temperature until completion (monitored by TLC).
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Work up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts.
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Purification:
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Purify the final product, Xanthamide 8, using column chromatography on silica gel or by preparative HPLC to achieve high purity (≥95%).
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Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
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Application in Cellular Imaging
The following is a general protocol for using a xanthene-based fluorescent dye for live-cell imaging.
Workflow for Cellular Imaging with Xanthamide 8:
Detailed Methodology (General):
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Cell Culture:
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Plate cells on a glass-bottom imaging dish or chamber slide at an appropriate density to allow for individual cell imaging.
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Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
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Staining:
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Prepare a stock solution of Xanthamide 8 in a suitable solvent like DMSO.
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Dilute the stock solution to a final working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium or a suitable imaging buffer (e.g., HBSS).
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Remove the culture medium from the cells and replace it with the staining solution.
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Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C.
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Washing and Imaging:
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After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound dye.
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Add fresh imaging buffer to the cells.
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Image the stained cells using a fluorescence microscope (e.g., confocal or widefield) equipped with a filter set appropriate for excitation around 488 nm and emission collection around 520 nm.
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Acquire images using appropriate settings to minimize phototoxicity and photobleaching.
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Pharmacological Properties and Applications
Currently, there is no published data to suggest that Xanthamide 8 possesses pharmacological activity in the context of a therapeutic agent. Its primary application lies in its use as a fluorescent probe for biological imaging and other fluorescence-based detection methods. Therefore, quantitative data such as IC₅₀, EC₅₀, or Kᵢ values are not applicable.
Conclusion
Xanthamide 8 is a promising fluorescent dye with advantageous properties of high photostability and pH-independent fluorescence. This technical guide provides the foundational knowledge of its chemical structure, properties, and general protocols for its synthesis and application. The provided information is intended to enable researchers to effectively utilize Xanthamide 8 in their studies, particularly in the fields of cell biology, biochemistry, and bioanalytical chemistry. Further research is warranted to fully characterize its photophysical properties and explore its full potential in advanced imaging techniques.
